2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate
CAS No.: 14577-78-7
Cat. No.: VC20176346
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14577-78-7 |
|---|---|
| Molecular Formula | C17H13ClN2O2 |
| Molecular Weight | 312.7 g/mol |
| IUPAC Name | (2-methylquinolin-8-yl) N-(3-chlorophenyl)carbamate |
| Standard InChI | InChI=1S/C17H13ClN2O2/c1-11-8-9-12-4-2-7-15(16(12)19-11)22-17(21)20-14-6-3-5-13(18)10-14/h2-10H,1H3,(H,20,21) |
| Standard InChI Key | SMMFIDSDOVGSMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC=C2OC(=O)NC3=CC(=CC=C3)Cl)C=C1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate integrates a quinoline scaffold—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with a methyl group at the 2-position and a carbamate linkage at the 8-position. The carbamate group bridges the quinoline moiety to a 3-chlorophenyl ring, introducing steric and electronic modifications that influence bioavailability and target affinity .
Table 1: Structural and Molecular Data
The planar quinoline system facilitates π-π stacking interactions with aromatic residues in biological targets, while the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Preparation
Reaction Pathways
The synthesis of 2-methyl-8-quinolyl N-(3-chlorophenyl)carbamate typically involves a two-step process:
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Quinolinol Preparation: 2-Methyl-8-quinolinol is synthesized via Skraup or Doebner-Miller reactions, introducing the methyl group at position 2.
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Carbamate Formation: The quinolinol intermediate reacts with 3-chlorophenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or acetone) under basic conditions (e.g., triethylamine). The base deprotonates the hydroxyl group, enabling nucleophilic attack on the isocyanate carbonyl, yielding the carbamate linkage .
Table 2: Synthetic Conditions
| Parameter | Detail | Source |
|---|---|---|
| Reactants | 2-Methyl-8-quinolinol, 3-chlorophenyl isocyanate | |
| Solvent | Dichloromethane or acetone | |
| Catalyst/Base | Triethylamine | |
| Temperature | Room temperature to 60°C | |
| Yield | Not explicitly reported | – |
This method aligns with broader carbamate synthesis strategies, where isocyanates react with alcohols or phenols under mild conditions .
Biological Activities and Mechanisms
Antimicrobial Properties
The chlorophenyl group confers electrophilicity, enhancing interactions with microbial enzymes. Carbamates often inhibit acetylcholinesterase (AChE) in parasites, but this compound’s activity against bacterial or fungal targets is underexplored .
Cholinesterase Inhibition
Structural analogs, such as m-sec-butylphenyl N-methylcarbamate, exhibit potent AChE inhibition (10× more active than tert-butyl analogs) . While direct evidence for 2-methyl-8-quinolyl N-(3-chlorophenyl)carbamate is lacking, its carbamate group likely interacts with AChE’s catalytic triad, warranting enzymatic assays .
Physicochemical Properties
Solubility and Stability
The compound’s logP (calculated via PubChem: ~3.1) indicates moderate lipophilicity, favoring cellular uptake but limiting aqueous solubility . Stability under physiological conditions is unverified, though carbamates generally undergo hydrolysis in acidic or basic environments.
Spectroscopic Data
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MS/MS: Predicted collision cross-sections (CCS) for adducts range from 169.8 Ų ([M+H]⁺) to 186.4 Ų ([M+Na]⁺) .
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NMR: Data unavailable in public databases, highlighting a research gap.
| Parameter | Classification |
|---|---|
| GHS Pictograms | Not classified |
| Hazard Statements | H302-H319 (harmful if swallowed; causes eye irritation) |
| Precautionary Measures | P280-P305+P351+P338 (wear gloves; rinse eyes) |
Handling requires personal protective equipment (PPE) and ventilation. No ecotoxicological data is available.
Research Gaps and Future Directions
Despite its promising scaffold, 2-methyl-8-quinolyl N-(3-chlorophenyl)carbamate lacks:
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In vivo efficacy studies: Pharmacokinetics and toxicity profiles are unestablished.
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Mechanistic clarity: Target validation (e.g., enzyme inhibition assays) is needed.
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Structural optimization: Modifying the chlorophenyl or methyl groups could enhance selectivity.
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